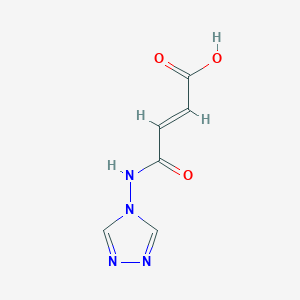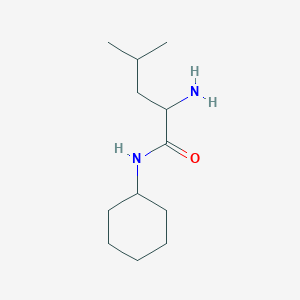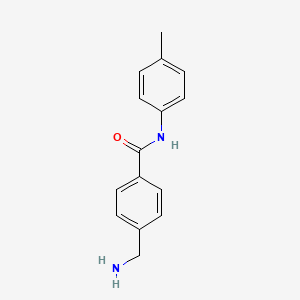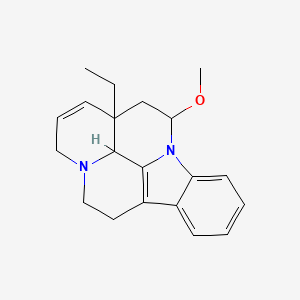![molecular formula C20H16O5 B12114519 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Metoxi benzoato de 4-oxo-1,2,3,4-tetrahidrociclopenta[c]croman-7-ilo es un compuesto orgánico complejo que pertenece a la clase de los derivados de cromano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Metoxi benzoato de 4-oxo-1,2,3,4-tetrahidrociclopenta[c]croman-7-ilo generalmente implica múltiples pasos. Un método común comienza con la condensación de Pechmann de resorcinol y etil-2-oxociclopentacoboxilato en presencia de ácido sulfúrico (H₂SO₄) para formar el intermedio de hidroxicumarina . Este intermedio se alquila luego con etilbromoacetato en acetona en presencia de carbonato de potasio (K₂CO₃) para producir el éster etílico . El éster se saponifica posteriormente con hidróxido de sodio (NaOH) en propanol-2 acuoso, seguido de acidólisis para formar el ácido correspondiente . El paso final implica la esterificación del ácido con ácido 2-metoxibenzoico en condiciones apropiadas para producir el compuesto objetivo .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. los principios generales de la síntesis orgánica, como la optimización de las condiciones de reacción, el uso de catalizadores y la ampliación de las reacciones, se aplicarían a la producción industrial de este compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Metoxi benzoato de 4-oxo-1,2,3,4-tetrahidrociclopenta[c]croman-7-ilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las correspondientes quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y varios nucleófilos se pueden utilizar en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 2-Metoxi benzoato de 4-oxo-1,2,3,4-tetrahidrociclopenta[c]croman-7-ilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 2-Metoxi benzoato de 4-oxo-1,2,3,4-tetrahidrociclopenta[c]croman-7-ilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y de las características estructurales del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
7-Hidroxi-1,2,3,4-tetrahidrociclopenta[c]croman-4-ona: Conocido por sus actividades antialérgicas y antiinflamatorias.
(Benzoilamino)acetato de 8-hexil-4-oxo-1,2,3,4-tetrahidrociclopenta[c]croman-7-ilo: Utilizado en estudios neuroprotectores y anticonvulsivos.
2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 4-oxo-8-propil-1,2,3,4-tetrahidrociclopenta[c]croman-7-ilo: Explorado por sus posibles propiedades antidepresivas e insecticidas.
Unicidad
Su combinación de las partes de cromano y metoxi benzoato puede resultar en propiedades farmacológicas únicas e interacciones con objetivos biológicos .
Propiedades
Fórmula molecular |
C20H16O5 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C20H16O5/c1-23-17-8-3-2-5-16(17)20(22)24-12-9-10-14-13-6-4-7-15(13)19(21)25-18(14)11-12/h2-3,5,8-11H,4,6-7H2,1H3 |
Clave InChI |
XUVYRLDIIKRTEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)

![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)

